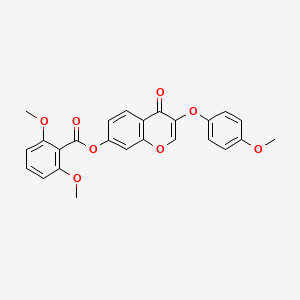![molecular formula C18H15N3O4 B11629989 2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B11629989.png)
2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(phényl)-2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidène)méthyl]phénoxy}acétamide est un composé organique complexe qui appartient à la classe des dérivés de la phénoxyacétamide. Ces composés sont connus pour leurs diverses activités pharmacologiques et leurs applications thérapeutiques potentielles. La structure de ce composé comprend un cycle imidazolidinone, un groupe phénoxy et un fragment phénylacétamide, qui contribuent à ses propriétés chimiques uniques et à ses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(phényl)-2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidène)méthyl]phénoxy}acétamide implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle imidazolidinone : Cette étape implique la réaction d'une amine appropriée avec un composé carbonylé pour former le cycle imidazolidinone.
Introduction du groupe phénoxy : Le groupe phénoxy est introduit par une réaction de substitution nucléophile, dans laquelle un dérivé de phénol réagit avec un halogénure approprié.
Formation du fragment phénylacétamide : La dernière étape implique l'acylation du composé intermédiaire avec de l'acide phénylacétique ou ses dérivés dans des conditions de réaction appropriées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse ci-dessus pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de catalyseurs, des températures de réaction contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-(phényl)-2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidène)méthyl]phénoxy}acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les groupes phénoxy et phénylacétamide peuvent participer à des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Halogénures, nucléophiles et électrophiles dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques ou de cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
N-(phényl)-2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidène)méthyl]phénoxy}acétamide présente plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que l'inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, notamment le cancer et le diabète.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de N-(phényl)-2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidène)méthyl]phénoxy}acétamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou moduler la fonction du récepteur en interagissant avec les sites de liaison des récepteurs. Ces interactions peuvent entraîner des modifications des voies de signalisation cellulaire et des réponses physiologiques.
Mécanisme D'action
The mechanism of action of 2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la phénoxyacétamide : Composés ayant des structures similaires mais des substituants différents sur les groupes phénoxy ou phénylacétamide.
Dérivés de l'imidazolidinone : Composés contenant le cycle imidazolidinone mais avec différents groupes fonctionnels attachés.
Unicité
N-(phényl)-2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidène)méthyl]phénoxy}acétamide est unique en raison de sa combinaison spécifique du cycle imidazolidinone, du groupe phénoxy et du fragment phénylacétamide. Cette structure unique contribue à ses propriétés chimiques distinctes et à ses activités biologiques potentielles, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C18H15N3O4 |
|---|---|
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C18H15N3O4/c22-16(19-13-4-2-1-3-5-13)11-25-14-8-6-12(7-9-14)10-15-17(23)21-18(24)20-15/h1-10H,11H2,(H,19,22)(H2,20,21,23,24)/b15-10+ |
Clé InChI |
MOWKVVONDXMTTC-XNTDXEJSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N3 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11629907.png)
![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11629908.png)
![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-propylpyrimidin-4(3H)-one](/img/structure/B11629920.png)
![2-(dimethylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629925.png)
![Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11629928.png)
![(5Z)-1-(3-ethoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11629940.png)
![methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629942.png)

![methyl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629959.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629977.png)

![4-({4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11629983.png)
![N-(3-methylphenyl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11629984.png)

